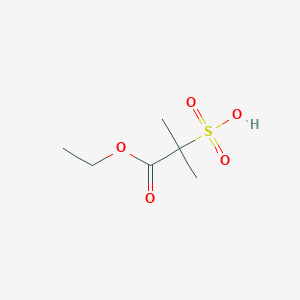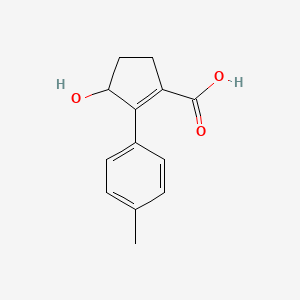
3-Hydroxy-2-(P-tolyl)cyclopent-1-ene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-2-(P-tolyl)cyclopent-1-ene-1-carboxylic acid is a cyclic carboxylic acid with the molecular formula C₁₃H₁₄O₃ and a molecular weight of 218.25 g/mol . This compound is known for its unique structure, which includes a hydroxyl group and a tolyl group attached to a cyclopentene ring. It is primarily used in research and has various applications in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-(P-tolyl)cyclopent-1-ene-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a tolyl-substituted cyclopentene with a hydroxylating agent to introduce the hydroxyl group at the desired position . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium or platinum to facilitate the cyclization and hydroxylation processes.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2-(P-tolyl)cyclopent-1-ene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The compound can be reduced to remove the hydroxyl group or to hydrogenate the double bond in the cyclopentene ring.
Substitution: The tolyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Hydrogen gas (H₂) in the presence of a palladium or platinum catalyst is often employed.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of cyclopentane derivatives.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
3-Hydroxy-2-(P-tolyl)cyclopent-1-ene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-(P-tolyl)cyclopent-1-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and carboxylic acid moiety play crucial roles in forming hydrogen bonds and interacting with active sites of enzymes or receptors. These interactions can modulate the activity of enzymes or signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Cyclopentenecarboxylic acid: A similar compound with a cyclopentene ring and a carboxylic acid group but lacking the hydroxyl and tolyl groups.
3-Cyclopentene-1-carboxylic acid, 1-hydroxy-: Another related compound with a hydroxyl group but different substitution patterns.
Uniqueness
3-Hydroxy-2-(P-tolyl)cyclopent-1-ene-1-carboxylic acid is unique due to the presence of both a hydroxyl group and a tolyl group on the cyclopentene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C13H14O3 |
|---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
3-hydroxy-2-(4-methylphenyl)cyclopentene-1-carboxylic acid |
InChI |
InChI=1S/C13H14O3/c1-8-2-4-9(5-3-8)12-10(13(15)16)6-7-11(12)14/h2-5,11,14H,6-7H2,1H3,(H,15,16) |
InChI Key |
MHKHKRZNQOXBFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(CCC2O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


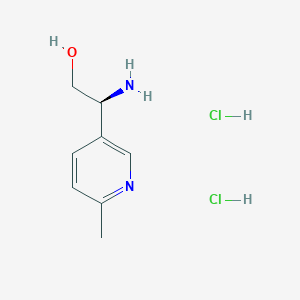

![2-[(E)-2-(2-chlorophenyl)ethenyl]-1,3-benzothiazole](/img/structure/B13056177.png)
![2,3-Dihydro-4H-thieno[2,3-b]thiopyran-4-one 1,1-dioxide](/img/structure/B13056178.png)
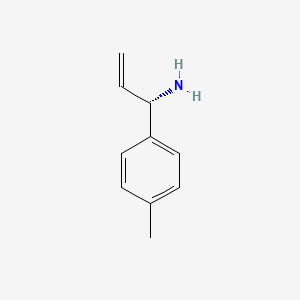
![(Z)-[(4-fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methylidene]aminofuran-2-carboxylate](/img/structure/B13056184.png)
![(E)-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylidene}aminobenzoate](/img/structure/B13056185.png)
![2-(2-((4-Methoxybenzyl)amino)thieno[2,3-D]thiazol-5-YL)acetonitrile](/img/structure/B13056198.png)
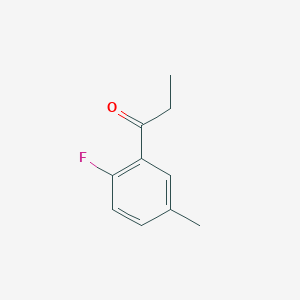

![6-Chloro-8-(ethylthio)imidazo[1,2-B]pyridazine-3-carbonitrile](/img/structure/B13056224.png)
![N-(Propan-2-yl)-1-[N'-(propan-2-yl)carbamimidamido]methanimidamidehydrochloride](/img/structure/B13056232.png)
![6'-Isobutoxy-4-methoxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-one](/img/structure/B13056244.png)
